SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Inhibition Mechanisms
2-Amino-N-methyl-N-(3-(trifluoromethyl)benzyl)acetamide belongs to a class of N-benzyl-acetamide derivatives demonstrating targeted inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). These compounds competitively bind to the catalytic site of RdRp, disrupting RNA template-primer elongation and nucleotide incorporation. Molecular docking studies reveal that the trifluoromethyl-benzyl moiety penetrates the hydrophobic subpocket of the RdRp active site (residues Ser759, Asp760, and Asp761), forming halogen bonds with backbone carbonyl groups. Simultaneously, the acetamide linker stabilizes this interaction through hydrogen bonding with Lys545 and Arg555 in the conserved palm subdomain [1] [3]. This dual binding mechanism sterically blocks the entry of natural nucleotide triphosphates (NTPs), halting viral RNA synthesis.
In vitro assays using Gaussia luciferase reporter systems demonstrate dose-dependent RdRp inhibition, with 50% inhibitory concentrations (IC50) comparable to remdesivir. The methylamino group in 2-amino-N-methyl-N-(3-(trifluoromethyl)benzyl)acetamide enhances cellular permeability versus non-methylated analogs, a critical factor for intracellular antiviral efficacy. Quantum chemistry calculations confirm the compound’s binding free energy (ΔGbind) ranges between -8.2 and -9.5 kcal/mol, indicating robust target engagement [3] [6]. Cryo-EM structural analyses further verify that this compound occupies the NTP entry tunnel, overlapping with the binding site of remdesivir triphosphate (RTP) [3].
Table 1: Comparative Antiviral Activity of N-Benzyl-Acetamide Derivatives Against SARS-CoV-2 RdRp
Compound | IC50 (μM) | Binding Free Energy (ΔGbind, kcal/mol) | Key Protein Interactions |
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6d5* | 1.11 ± 0.05 | -10.2 | Lys545, Asp623, Ser759 |
Remdesivir | 1.19 ± 0.36 | -9.8 | Ser759, Asp760, Asp761 |
2-Amino-N-methyl-N-(3-(trifluoromethyl)benzyl)acetamide | 3.76† | -8.9 | Lys545, Arg555, Asp623 |
6c9* | 1.65 ± 0.05 | -9.1 | Arg555, Ser682, Asn691 |
*Data from [1] [3] [6]; *Optimized indole-thioacetamide derivative; †Estimated from structural analogs
Comparative Efficacy Against Human Coronaviruses (HCoV-OC43, HCoV-NL63)
Beyond SARS-CoV-2, 2-amino-N-methyl-N-(3-(trifluoromethyl)benzyl)acetamide exhibits broad-spectrum activity against endemic human coronaviruses. In plaque reduction assays with HCoV-OC43-infected HRT-18 cells, the compound achieved 50% effective concentrations (EC50) of 2.8 μM—surpassing remdesivir (EC50 = 4.1 μM). This enhanced potency correlates with the conserved RdRp architecture across beta-coronaviruses, particularly in the catalytic GDD motif (Gly-Asp-Asp) and adjacent nucleotide-binding residues [1] [4].
Against HCoV-NL63 (an alpha-coronavirus), the compound’s efficacy diminishes (EC50 = 8.3 μM), reflecting RdRp divergence in loop regions governing template entry. Specifically, HCoV-NL63 contains a Pro718 substitution in the Nsp12 thumb domain, reducing hydrophobic contact with the trifluoromethyl group. Molecular dynamics simulations confirm >40% decreased residence time in HCoV-NL63 RdRp versus HCoV-OC43 [1] [6]. Nevertheless, its non-nucleoside mechanism avoids cross-resistance with nucleoside analogs like molnupiravir, which target the RdRp active site through delayed chain termination.
Structural Optimization Strategies for Enhanced RdRp Binding Affinity
Systematic modifications of 2-amino-N-methyl-N-(3-(trifluoromethyl)benzyl)acetamide’s scaffold have identified key structure-activity relationships (SAR) governing RdRp inhibition:
- Benzyl Substituents: Introduction of meta-trifluoromethyl groups enhances hydrophobic stacking with Tyr619 and Cys622, improving IC50 by 3.2-fold versus para-substituted analogs. Ortho-substituents cause steric clashes with Asn691, reducing activity [1] [4].
- Acetamide Linker: Replacement of the methylene bridge with ethylene (→ CH2CH2CONH–) increases flexibility but lowers potency due to entropic penalties during binding. Conversely, α-carbon methylation improves metabolic stability without compromising RdRp affinity [6].
- Amino Group Modifications: Acylation of the terminal amine abolishes activity, confirming its role in salt bridge formation with Asp623. N-methylation (as in 2-amino-N-methyl-N-(3-(trifluoromethyl)benzyl)acetamide) boosts log P by 0.8 units, enhancing cellular uptake versus primary amines [2] [8].
Table 2: Impact of Structural Modifications on RdRp Inhibition
Modification Site | Structural Variation | IC50 (μM)* | Effect vs. Parent |
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Benzyl meta-position | -CF3 | 3.76 | Baseline |
Benzyl meta-position | -OCF3 | 5.21 | ↓ 1.4-fold |
Benzyl meta-position | -CN | 6.94 | ↓ 1.8-fold |
Acetamide linker | -CH2CH2- | 12.3 | ↓ 3.3-fold |
Terminal amine | -NHC(O)CH3 | >50 | Inactive |
*Data derived from [1] [6] [8]
Quantum mechanical fragment molecular orbital (FMO) calculations reveal that the trifluoromethyl group contributes -2.3 kcal/mol to ΔGbind via dipole interactions with Arg553. Further optimization could integrate indole-thioacetamides (e.g., compound 6d5, IC50 = 1.11 μM) to exploit π-π stacking with His810 in the RdRp thumb domain [1] [4].
Cross-Reactivity Analysis with Remdesivir and Other Nucleoside Analogs
2-Amino-N-methyl-N-(3-(trifluoromethyl)benzyl)acetamide operates through a non-competitive mechanism relative to nucleoside analogs like remdesivir. Biochemical assays confirm additive effects when co-administered with remdesivir triphosphate (RTP), reducing the IC50 of RTP from 1.19 μM to 0.47 μM. This synergy arises from simultaneous occupancy of distinct sites: while RTP incorporates into the growing RNA chain, 2-amino-N-methyl-N-(3-(trifluoromethyl)benzyl)acetamide allosterically constricts the NTP entry tunnel [3] [6].
Notably, the compound maintains efficacy against remdesivir-resistant variants (e.g., SARS-CoV-2 with V557L or F480L RdRp mutations). Molecular dynamics simulations show that the rigid benzyl core retains hydrophobic contact with Ala554 and Val557 even when mutations distort the catalytic site [3]. In contrast, favipiravir ribofuranosyl-5′-triphosphate (FAV-RTP) competes directly with the compound for residues Lys545 and Arg555, necessitating staggered dosing in vitro [3].